molecular formula C36H74N2 B11962998 1,4-Dihexadecylpiperazine CAS No. 82394-24-9

1,4-Dihexadecylpiperazine

Cat. No.: B11962998
CAS No.: 82394-24-9
M. Wt: 535.0 g/mol
InChI Key: FZDJATJEILMLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihexadecylpiperazine is an organic compound with the molecular formula C36H74N2. It is a derivative of piperazine, characterized by the presence of two hexadecyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring.

Preparation Methods

The synthesis of 1,4-Dihexadecylpiperazine typically involves the reaction of piperazine with hexadecyl halides under specific conditions. One common method is the nucleophilic substitution reaction, where piperazine reacts with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1,4-Dihexadecylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common for this compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Research has explored its potential as a surfactant and emulsifying agent in biological systems.

    Medicine: Preliminary studies suggest that derivatives of 1,4-Dihexadecylpiperazine may have antimicrobial and antiviral properties.

    Industry: It is used in the formulation of specialty chemicals and materials, including lubricants, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,4-Dihexadecylpiperazine is primarily related to its ability to interact with biological membranes and proteins. Its amphiphilic nature allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects .

At the molecular level, this compound may target specific receptors or ion channels, modulating their activity. For example, it has been shown to interact with GABA receptors, potentially influencing neurotransmission and neuronal activity .

Comparison with Similar Compounds

1,4-Dihexadecylpiperazine can be compared with other similar compounds, such as:

Properties

CAS No.

82394-24-9

Molecular Formula

C36H74N2

Molecular Weight

535.0 g/mol

IUPAC Name

1,4-dihexadecylpiperazine

InChI

InChI=1S/C36H74N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35-38(36-34-37)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

FZDJATJEILMLBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1CCN(CC1)CCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.